molecular formula C21H14ClNO5 B2779519 N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide CAS No. 620154-08-7

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

Cat. No. B2779519
CAS RN: 620154-08-7
M. Wt: 395.8
InChI Key: BKZHDPSGXZAMJO-UHFFFAOYSA-N
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Description

“N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is a complex organic compound . It contains a benzofuran ring, which is a key heterocycle in many natural products and synthetic compounds . Benzofuran derivatives have been found to exhibit various biological activities .


Synthesis Analysis

The synthesis of benzofuran derivatives has attracted much attention from synthetic organic chemists . One key step involves the construction of a 2-arylbenzofuran skeleton from methyl 3-(4-hydroxyphenyl)propionate with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2, followed by successive desulfurization of the resulting product .


Molecular Structure Analysis

The molecular structure of “N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide” is complex, with a benzofuran ring as a key structural element . The compound has been characterized by single-crystal XRD, IR, 1H NMR, and 13C NMR spectroscopic studies .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzofuran derivatives are complex and often involve multiple steps . For example, the construction of a 2-arylbenzofuran skeleton involves a reaction with 2-chloro-2-methylthio-(3′,4′-methylenedioxy)acetophenone in the presence of ZnCl2 .

Scientific Research Applications

Synthesis Techniques and Applications

Domino Synthesis of Arylbenzo[b]furans

The domino synthesis of 2-arylbenzo[b]furans through copper(II)-catalyzed coupling showcases a methodology that tolerates diverse functional groups. This process is pivotal in the formal synthesis of β-amyloid aggregation inhibitors, indicating its potential application in developing treatments for neurodegenerative diseases such as Alzheimer's (E. Jaseer, D. Prasad, G. Sekar, 2010).

Benzodifuranyl Derivatives as Anti-inflammatory Agents

The synthesis of novel benzodifuranyl derivatives derived from visnaginone and khellinone as anti-inflammatory and analgesic agents demonstrates the chemical versatility of furan derivatives. These compounds, through cyclooxygenase inhibition, exhibit significant analgesic and anti-inflammatory activities, suggesting their utility in drug development (A. Abu‐Hashem, S. Al-Hussain, M. Zaki, 2020).

Chemical Properties and Reactivity

Tetrahydrobenzofurans via Oxidation

The transformation of N-(5,6,7,8-tetrahydro-2,5-dioxo-2H-1-benzopyran-3-yl)benzamides into N(4-oxo-4,5,6,7-tetrahydro-1-benzofuran-2-yl)benzamides through dimethyldioxirane oxidation demonstrates unique pathways in benzofuran derivatives' chemical reactivity. This provides insight into novel synthetic routes for creating complex benzofuran structures (A. Lévai et al., 2002).

Pharmacological Evaluations

GABAB Receptor Ligands

The synthesis and evaluation of benzofuran derivatives as ligands for GABAB receptors indicate their potential in modulating neurotransmitter activity. These findings could inform the development of new therapeutic agents targeting GABAergic systems for neurological disorders (P. Berthelot et al., 1987).

Anticancer and Antiangiogenic Activity

Benzofuran derivatives targeting the colchicine site on tubulin have shown significant in vitro and in vivo anticancer and antiangiogenic activities. This suggests their applicability in cancer treatment, particularly due to their binding affinity and ability to disrupt vascular endothelial cells (R. Romagnoli et al., 2015).

Future Directions

Benzofuran derivatives, including “N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide”, have potential applications in various fields due to their diverse biological activities . Future research may focus on further exploring the biological activities of these compounds, developing more efficient synthesis methods, and investigating their potential as therapeutic agents .

Mechanism of Action

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown

Pharmacokinetics

Some predicted properties include a density of 13±01 g/cm³, a boiling point of 5580±500 °C at 760 mmHg, and a vapor pressure of 00±15 mmHg at 25°C . The compound has a predicted water solubility at 25 deg C (mg/L) of 0.1066 . These properties may influence the compound’s absorption, distribution, metabolism, and excretion (ADME), and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect a compound’s stability and its interactions with its targets. Specific information on how these factors influence the action of n-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide is currently unavailable .

properties

IUPAC Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H14ClNO5/c1-26-16-9-8-12(11-14(16)22)19(24)20-18(13-5-2-3-6-15(13)28-20)23-21(25)17-7-4-10-27-17/h2-11H,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZHDPSGXZAMJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C4=CC=CO4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H14ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide

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